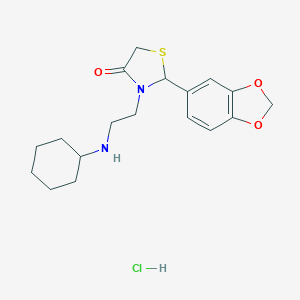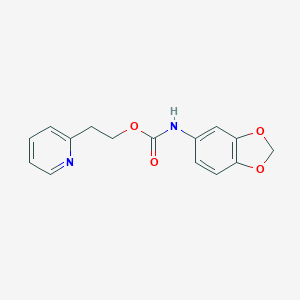
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. This compound is also known as piracetam hydrazide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is not fully understood. However, studies suggest that it may act by increasing the release of acetylcholine, a neurotransmitter that is important for memory and learning. It may also improve blood flow to the brain, which can enhance cognitive function.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, memory, and learning. It may also have neuroprotective effects and can improve blood flow to the brain. Additionally, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, there are also some limitations. For example, the mechanism of action is not fully understood, and there is limited information on the long-term effects of its use.
Direcciones Futuras
There are several future directions for research on Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester. One area of interest is the development of new derivatives that may have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of this compound. Furthermore, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has potential applications in other fields, such as the treatment of anxiety and depression, and further research is needed to explore these areas. Finally, the development of new synthesis methods may also be an area for future research.
Conclusion:
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of neurological disorders. Although the mechanism of action is not fully understood, studies suggest that it may act by increasing the release of acetylcholine and improving blood flow to the brain. Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments, but there are also limitations, such as the limited information on the long-term effects of its use. Finally, there are several future directions for research on this compound, including the development of new derivatives, further research on the mechanism of action and long-term effects, and exploration of potential applications in other fields.
Métodos De Síntesis
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been synthesized using various methods. One of the most common methods involves the reaction of 2-pyridylethylamine with N-(1,3-benzodioxol-5-yl)formamide in the presence of acetic anhydride. The reaction yields Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester as a white crystalline solid.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been studied for its potential applications in various fields. One of the most significant areas of research has been its use in the treatment of neurological disorders. Studies have shown that Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester can improve cognitive function and memory in patients with Alzheimer's disease, dementia, and other neurological disorders.
Propiedades
Número CAS |
101516-96-5 |
|---|---|
Nombre del producto |
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester |
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethyl N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(19-8-6-11-3-1-2-7-16-11)17-12-4-5-13-14(9-12)21-10-20-13/h1-5,7,9H,6,8,10H2,(H,17,18) |
Clave InChI |
OIVSQFSWQKKYCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
Otros números CAS |
101516-96-5 |
Sinónimos |
2-pyridin-2-ylethyl N-benzo[1,3]dioxol-5-ylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

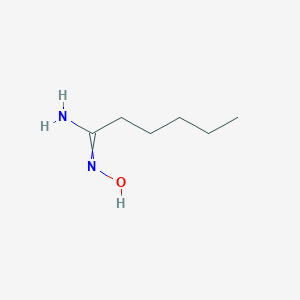
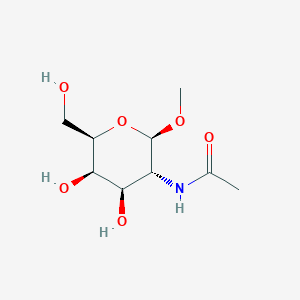

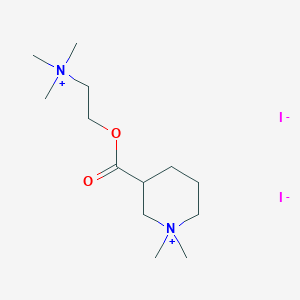
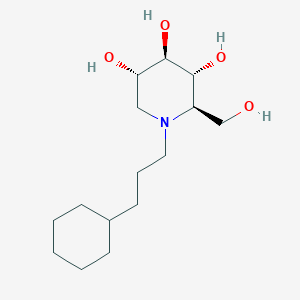

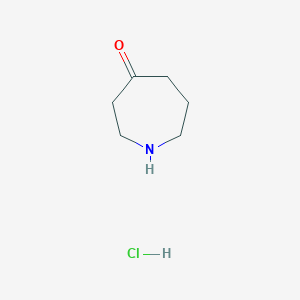
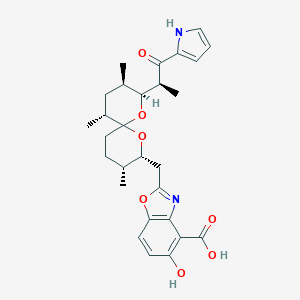

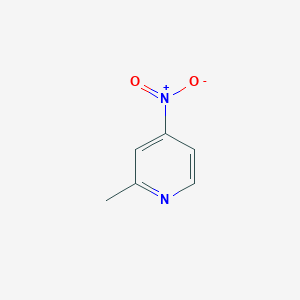
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
